2-Amino-3-butylbenzoic acid
CAS No.: 154551-50-5
Cat. No.: VC21079708
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154551-50-5 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-amino-3-butylbenzoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-3-5-8-6-4-7-9(10(8)12)11(13)14/h4,6-7H,2-3,5,12H2,1H3,(H,13,14) |
| Standard InChI Key | NKTYULVXSQNINE-UHFFFAOYSA-N |
| SMILES | CCCCC1=C(C(=CC=C1)C(=O)O)N |
| Canonical SMILES | CCCCC1=C(C(=CC=C1)C(=O)O)N |
Introduction
Chemical Properties and Structure
2-Amino-3-butylbenzoic acid is an aromatic compound with the molecular formula C₁₁H₁₅NO₂ . The compound features a benzoic acid framework with an amino group at the 2-position and a butyl chain at the 3-position, creating a unique structural arrangement that influences its chemical reactivity and biological properties. This structural configuration contributes to its potential interactions with biological systems, particularly its reported antifungal activities.
The basic chemical and physical properties of 2-Amino-3-butylbenzoic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 154551-50-5 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.242 g/mol |
| Exact Mass | 193.110275 |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 349.8±35.0 °C at 760 mmHg |
| Flash Point | 165.3±25.9 °C |
| LogP | 3.26 |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Refractive Index | 1.575 |
This compound belongs to the broader class of substituted benzoic acids, which have diverse applications in pharmaceutical chemistry, particularly as building blocks for more complex bioactive molecules . The presence of both an amino group and a carboxylic acid functionality in the molecule provides multiple sites for chemical modifications, making it a versatile starting material for the synthesis of more complex structures.
Structural Characteristics
The molecular structure of 2-Amino-3-butylbenzoic acid consists of a benzene ring with three substituents: an amino group at position 2, a butyl chain at position 3, and a carboxylic acid group at position 1 . This arrangement creates an interesting electronic distribution across the molecule, influencing its reactivity patterns. The amino group acts as an electron-donating group, while the carboxylic acid functions as an electron-withdrawing group, creating a polarized electronic structure.
The butyl chain at position 3 contributes to the lipophilicity of the molecule, which is reflected in its LogP value of 3.26 . This lipophilic character potentially enhances the compound's ability to penetrate cellular membranes, which may contribute to its reported biological activities. The spatial arrangement of these functional groups also determines the molecule's three-dimensional structure, which plays a crucial role in its interactions with biological targets.
Biological Activities and Applications
2-Amino-3-butylbenzoic acid has shown promising biological properties that make it a compound of interest for various applications, particularly in pharmaceutical research and development.
Antifungal Properties
Research indicates that 2-Amino-3-butylbenzoic acid exhibits potential antifungal properties, making it a candidate for the development of new antifungal agents. The butyl substituent appears to enhance its efficacy against certain fungal strains, suggesting that the lipophilic character contributed by the butyl chain plays a significant role in its biological activity. This property could be exploited in the development of novel antifungal medications, particularly in cases where resistance to existing agents is a concern.
Medicinal Chemistry Applications
The compound's unique structure, featuring both nucleophilic (amino) and electrophilic (carboxylic acid) functional groups, makes it a valuable building block for medicinal chemistry applications . It could serve as a precursor for the synthesis of more complex bioactive molecules, including potential drug candidates. The compound has been mentioned in several patents, suggesting its relevance in pharmaceutical research and development .
Research Findings and Current Studies
The research landscape surrounding 2-Amino-3-butylbenzoic acid reveals several interesting findings and ongoing investigations, although comprehensive studies focused specifically on this compound appear to be limited.
Structure-Activity Relationships
Preliminary studies suggest that modifications on the benzene ring can significantly alter the interaction profile of 2-Amino-3-butylbenzoic acid with enzymes or receptors. Variations in substituents can influence both potency and selectivity against fungal pathogens or other biological systems. This structure-activity relationship data is valuable for guiding the design of more effective derivatives with enhanced biological properties.
Patent Literature
The compound has been mentioned in several patents, indicating its potential commercial and industrial relevance . These patents suggest applications in various fields, including pharmaceutical formulations and specialized chemical processes. The presence of 2-Amino-3-butylbenzoic acid in patent literature underscores its practical significance beyond purely academic research.
Comparative Studies
When compared to other substituted benzoic acids, such as 2-amino-3-methylbenzoic acid or 3-butylbenzoic acid without the amino group, 2-Amino-3-butylbenzoic acid shows distinctive properties that can be attributed to the specific arrangement of its functional groups . These comparative studies provide valuable insights into how structural modifications affect the physicochemical and biological properties of these compounds.
Analytical Characterization
The analytical characterization of 2-Amino-3-butylbenzoic acid is essential for confirming its identity, purity, and structural features in research and development contexts.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, are invaluable for structure elucidation of 2-Amino-3-butylbenzoic acid . The characteristic signals from the aromatic protons, amino group, butyl chain, and carboxylic acid function each provide distinct spectral features that confirm the compound's structure. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (around 1700 cm⁻¹) and amino group (3300-3500 cm⁻¹), further confirming the presence of these functional groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of purity and for quantitative determination of 2-Amino-3-butylbenzoic acid in various matrices. These techniques, when coupled with mass spectrometry (MS), provide highly sensitive and specific detection methods that can confirm both the molecular weight and fragmentation pattern characteristic of this compound.
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